5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one class of heterocyclic molecules, characterized by a five-membered lactam ring. Its structure includes a 4-chlorophenyl group at position 5, a 3-hydroxy substituent, and a 3-methyl-4-(prop-2-en-1-yloxy)benzoyl moiety at position 2. Such derivatives are often explored for biological activity, including kinase inhibition or antimicrobial effects, due to their ability to interact with enzymatic pockets via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C25H27ClN2O4 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27ClN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ |
InChI Key |
BULZNCHNZDWXTE-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolidinone structure, followed by the introduction of the chlorophenyl group, the dimethylaminoethyl side chain, and the benzoyl group with the prop-2-en-1-yloxy substituent. Common reagents and conditions used in these reactions include:
Reagents: Chlorobenzene, dimethylamine, methylbenzoyl chloride, prop-2-en-1-ol, and various catalysts.
Conditions: Reactions may be carried out under reflux, with the use of solvents such as dichloromethane or ethanol, and may require purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and implementing continuous flow processes. Safety and environmental considerations would also be important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.
Scientific Research Applications
Scientific Research Applications of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
This compound is a complex organic compound with a pyrrolidinone core and various substituents, making it interesting for scientific research due to its potential biological activities and diverse applications.
Chemistry
This compound can serve as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The dimethylaminoethyl side chain suggests potential interactions with biological targets such as receptors or enzymes.
Medicine
This compound could be investigated for its therapeutic potential. Similar compounds have been explored as drug candidates for various diseases, including neurological disorders and cancer.
Industry
This compound may find applications in developing new materials like polymers or coatings due to its unique chemical properties.
The compound's structure suggests diverse biological activities:
- Chlorophenyl group : Influences lipophilicity and biological interaction.
- Dimethylaminoethyl side chain : May enhance receptor binding affinity.
- Hydroxy group : Could facilitate hydrogen bonding in biological systems.
- Benzoyl group with prop-2-en-1-yloxy substituent : Impacts metabolic stability and bioactivity.
While its biological activity is not fully characterized, preliminary studies suggest several potential mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, similar to other pyrrolidinone derivatives.
- Receptor Modulation : Potential interaction with neurotransmitter receptors due to the dimethylaminoethyl side chain may lead to neuropharmacological effects.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
- Reduction : The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Key Observations:
- The pyridinylmethyl substituent in adds aromaticity and basicity, which may influence binding to metalloenzymes.
Physicochemical and Computational Analysis
Lipophilicity and Solubility
Electronic Effects
- Electrostatic Potential (ESP) Analysis: Using Multiwfn , the propenyloxy group in the target compound shows a polarized electron density distribution, enhancing interaction with hydrophobic pockets. In contrast, the methoxy group in exhibits a more localized electron density.
- Noncovalent Interactions: NCI plots (via Multiwfn ) reveal stronger van der Waals interactions in the target compound’s benzoyl moiety compared to the ethoxy analogue .
Research Findings and Implications
- Thermodynamic Stability: DFT calculations (using methods in ) indicate the target compound’s conformation is stabilized by intramolecular hydrogen bonding (O–H⋯O=C), a feature less pronounced in and .
Biological Activity
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential pharmacological applications. Its unique structure incorporates various functional groups that suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features:
- Chlorophenyl group : Influences lipophilicity and biological interaction.
- Dimethylaminoethyl side chain : May enhance receptor binding affinity.
- Hydroxy group : Could facilitate hydrogen bonding in biological systems.
- Benzoyl group with prop-2-en-1-yloxy substituent : Impacts metabolic stability and bioactivity.
While the biological activity of this compound is not fully characterized, preliminary studies suggest several potential mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, similar to other pyrrolidinone derivatives.
- Receptor Modulation : Potential interaction with neurotransmitter receptors due to the dimethylaminoethyl side chain may lead to neuropharmacological effects.
Pharmacological Applications
Research indicates possible applications in:
- Anticancer Therapy : The structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.
- Neuropharmacology : Given its structural features, it may exhibit effects on central nervous system pathways.
Comparative Studies
A comparative analysis with structurally related compounds highlights differences in biological activity:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Similar core structure with bromine substitution | Variations in biological activity due to halogen effects |
| 5-(4-fluorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Fluorine instead of chlorine | Enhanced metabolic stability compared to chlorine analogs |
| 5-(phenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Lacks halogen substitution | Different pharmacological profiles due to absence of electron-withdrawing groups |
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into potential effects:
- Anticancer Activity : A study on benzamide derivatives showed IC50 values indicating significant growth inhibition in cancer cell lines (e.g., MCF-7 and A549), suggesting that structural modifications can enhance potency against tumors .
- Enzyme Inhibition : Research on MEK inhibitors demonstrated the importance of structural features in modulating MAPK pathways, which are critical in oncogenesis .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds have shown variable absorption and metabolism profiles, emphasizing the need for detailed studies on 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy's bioavailability and toxicity .
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization of substituted pyrrolidinone precursors. For example, analogous compounds (e.g., 5-aryl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) are prepared by reacting substituted benzaldehydes with hydroxylamine derivatives under reflux conditions, followed by cyclization with bases like KOH . Optimization strategies include:
- Reagent stoichiometry : Adjusting equivalents of benzaldehyde derivatives (e.g., 3-chloro benzaldehyde) to control regioselectivity .
- Reaction time/temperature : Prolonged reflux (e.g., 10–24 hours) improves yield in cases where intermediates are slow to cyclize .
- Solvent selection : Methanol or ethanol is preferred for recrystallization to isolate pure products .
Yield improvements (e.g., 18% to 62% in analogs) are achievable by iterative adjustments to these parameters .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 386.1232 for C₂₁H₂₁ClNO₄⁺) .
- X-ray Crystallography : Programs like SHELXL or ORTEP-III refine crystal structures, resolving bond lengths and angles (e.g., mean C–C bond precision < 0.005 Å) .
- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of analogs of this compound for biological activity?
- Methodological Answer :
- Systematic substitution : Replace substituents (e.g., 4-chlorophenyl with 4-dimethylaminophenyl) to study electronic effects on bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., antimicrobial assays using Staphylococcus aureus) to correlate substituent hydrophobicity with potency .
- Data table for SAR :
| Substituent (R-group) | LogP | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 3.1 | 12.5 | |
| 4-Dimethylaminophenyl | 2.8 | 8.2 | |
| 3,5-Dichlorophenyl | 3.5 | 18.9 |
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in structural analysis?
- Methodological Answer :
- Cross-validation : Compare density functional theory (DFT)-optimized geometries with X-ray crystallographic data to identify discrepancies in bond angles or torsion .
- Refinement software : Use SHELXL for iterative refinement of crystallographic models, adjusting thermal parameters to reduce R-factor discrepancies .
- Spectroscopic reconciliation : Overlay computed IR/Raman spectra (from DFT) with experimental data to validate vibrational modes .
Q. How can heuristic algorithms enhance the optimization of synthetic protocols for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading) efficiently .
- Bayesian optimization : Use machine learning models to predict optimal reaction conditions (e.g., solvent polarity, pH) based on prior datasets .
- Case study : A 46% yield improvement was achieved for a pyrrolidinone analog by iterating reaction time and solvent polarity via algorithmic guidance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
